molecular formula C20H24N2O4S B2595985 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide CAS No. 941893-77-2

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide

Cat. No.: B2595985
CAS No.: 941893-77-2
M. Wt: 388.48
InChI Key: HAHVBQPSEZWUDH-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a complex organic compound that features a piperidine ring, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenyl and sulfonamide groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples include:

  • N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide
  • N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide

Uniqueness

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-19-11-10-17(15-18(19)22-13-6-5-9-20(22)23)21-27(24,25)14-12-16-7-3-2-4-8-16/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHVBQPSEZWUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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